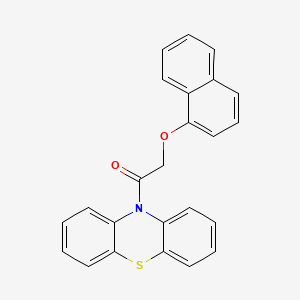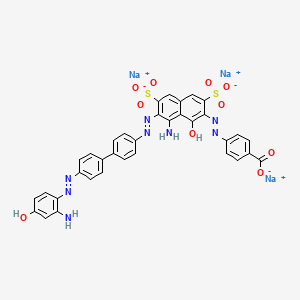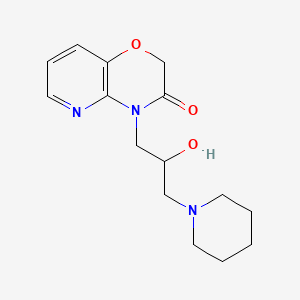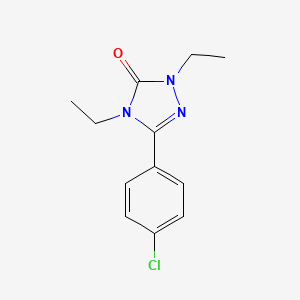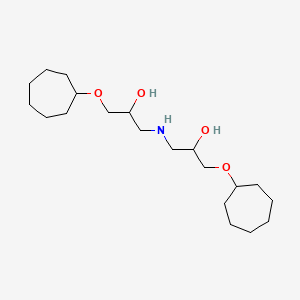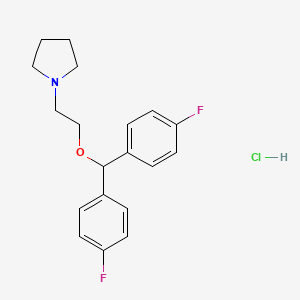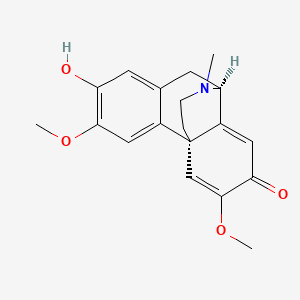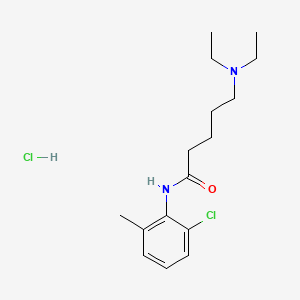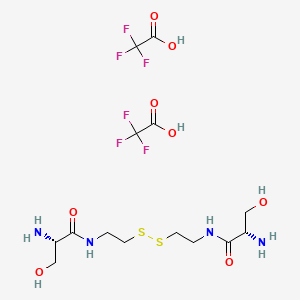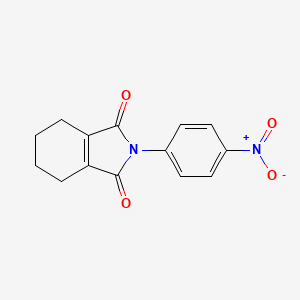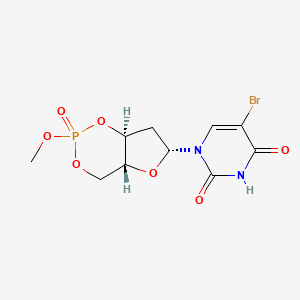
5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a brominated pyrimidine ring and a furodioxaphosphinin moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include brominated pyrimidine derivatives and furodioxaphosphinin intermediates. Common reaction conditions may involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclization: Formation of the furodioxaphosphinin ring through cyclization reactions.
Methoxylation: Introduction of the methoxy group using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological context.
相似化合物的比较
Similar Compounds
5-Bromo-2’-deoxyuridine: A brominated pyrimidine analog used in antiviral research.
6-Methoxy-2-aminopurine: A methoxylated purine derivative with potential biological activity.
Uniqueness
The uniqueness of 5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione lies in its combined structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
100100-60-5 |
|---|---|
分子式 |
C10H12BrN2O7P |
分子量 |
383.09 g/mol |
IUPAC 名称 |
1-[(4aR,6R,7aS)-2-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-bromopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12BrN2O7P/c1-17-21(16)18-4-7-6(20-21)2-8(19-7)13-3-5(11)9(14)12-10(13)15/h3,6-8H,2,4H2,1H3,(H,12,14,15)/t6-,7+,8+,21?/m0/s1 |
InChI 键 |
SIFAVWDRJZCICO-RHODASDESA-N |
手性 SMILES |
COP1(=O)OC[C@@H]2[C@@H](O1)C[C@@H](O2)N3C=C(C(=O)NC3=O)Br |
规范 SMILES |
COP1(=O)OCC2C(O1)CC(O2)N3C=C(C(=O)NC3=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




